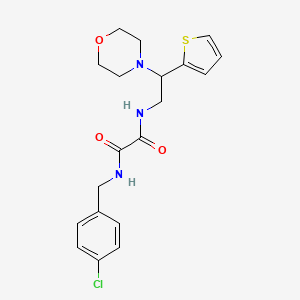

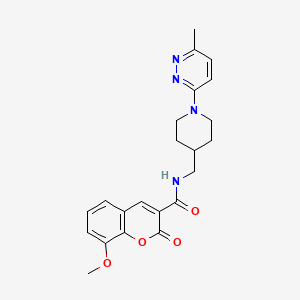

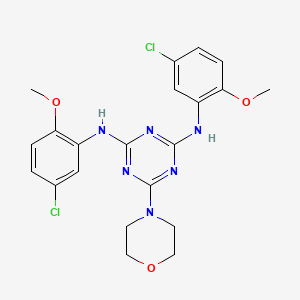

![molecular formula C6H9ClO2 B2833154 [(E)-4-chlorobut-2-enyl] Acetate CAS No. 34414-28-3](/img/structure/B2833154.png)

[(E)-4-chlorobut-2-enyl] Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetates are a type of compound derived from acetic acid, which consists of two carbon atoms, four hydrogen atoms, and two oxygen atoms. They are often used in a variety of applications, including as solvents in chemical reactions .

Synthesis Analysis

The synthesis of acetates typically involves the reaction of acetic acid with an alcohol in a process known as esterification . This reaction is catalyzed by an acid, often sulfuric acid, and results in the formation of an ester (the acetate) and water.Molecular Structure Analysis

The molecular structure of acetates consists of the acetyl group (CH3COO-) attached to a molecule of some sort. The acetyl group is planar, and the C-C-O angle is approximately 120 degrees .Chemical Reactions Analysis

Acetates can undergo a variety of chemical reactions. They can react with water in a hydrolysis reaction to form acetic acid and an alcohol . They can also react with bases to form a salt and water.Physical And Chemical Properties Analysis

Acetates are often colorless and have a distinctive vinegar-like smell. They are often soluble in water and can have a variety of melting and boiling points depending on the specific acetate .Aplicaciones Científicas De Investigación

Selective Dimerization of Arylalkynes

One scientific research application of compounds related to "[(E)-4-chlorobut-2-enyl] acetate" involves the dimerization of aromatic alkynes to form corresponding (E)-1,4-diarylbut-1-ene-3-yne derivatives with high stereoselectivity. This process, catalyzed by a commercially available di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex in acetic acid, does not require additives and can be carried out under homogeneous conditions with water or aprotic cosolvents at room temperature (Bassetti et al., 2007).

Cytochemical Identification Techniques

While not directly mentioning "[(E)-4-chlorobut-2-enyl] acetate," research in cytochemistry has utilized chloroacetate esterase reactions, among others, for the identification of various blood cells. These methods offer simple, sensitive, and reproducible techniques with highly chromogenic and insoluble reaction products in organic solvents, highlighting potential areas for clinical application (Yam et al., 1971).

Environmental Remediation

Studies on the decomposition of chlorophenoxyacetic acids, which share structural similarities with "[(E)-4-chlorobut-2-enyl] acetate," have shown effective degradation via ozonation and ionizing radiation. For instance, electron beam treatment combined with ozone significantly enhances the degradation rate and conversion efficiency of organic chlorine compounds in water, indicating potential environmental remediation applications (Drzewicz et al., 2004).

Catalytic Conversion Processes

Research has demonstrated the conversion of enol acetates or ketones to chiral acetates through multistep reactions catalyzed by lipase and a ruthenium complex, highlighting the utility of acetate derivatives in asymmetric transformations. This process, which uses 2,6-dimethylheptan-4-ol as a hydrogen donor and 4-chlorophenyl acetate as an acyl donor, yields chiral acetates with high optical purities and showcases the versatility of acetate derivatives in organic synthesis (Jung et al., 2000).

Novel Heterocyclic Compound Synthesis

The use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound closely related to "[(E)-4-chlorobut-2-enyl] acetate," as a starting material has enabled the synthesis of a novel series of heterocyclic compounds with expected antibacterial activities. This research underscores the role of acyl donors and related compounds in facilitating the creation of valuable chemical entities for potential biomedical applications (El-Hashash et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-4-chlorobut-2-enyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-6(8)9-5-3-2-4-7/h2-3H,4-5H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFWVESQVZLCCC-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-4-chlorobut-2-enyl] Acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

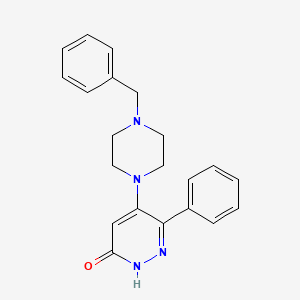

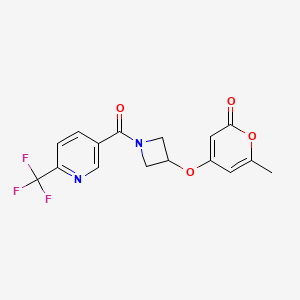

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

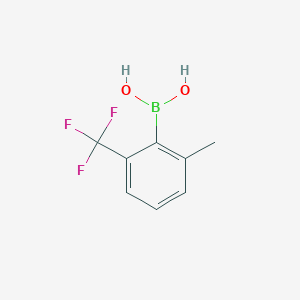

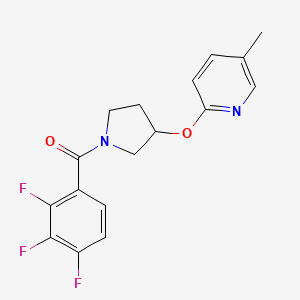

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)

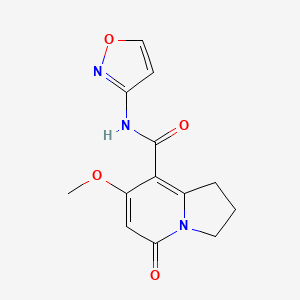

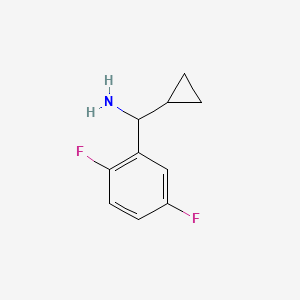

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2833076.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)